![molecular formula C32H54O8 B12893356 Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate CAS No. 7355-63-7](/img/structure/B12893356.png)
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate is a chemical compound known for its unique structure and properties It is composed of two oxolane rings attached to a pentane chain, which is further connected to a hexanedioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate typically involves the reaction of oxolane derivatives with pentane-3,5-diol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate:
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: A bis-benzimidazole derivative with chelating characteristics and biological effects.
1,3-Bis[2,6-bis(pentan-3-yl)phenyl]-4,5-dichloro-2,3-dihydro-1H-imidazol-2-id-2-yl dichloro (pyridin-1-ium-1-yl)palladium:
Uniqueness
This compound stands out due to its specific structure, which allows for unique interactions with molecular targets
Eigenschaften
| 7355-63-7 | |
Molekularformel |
C32H54O8 |
Molekulargewicht |
566.8 g/mol |
IUPAC-Name |
bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate |
InChI |
InChI=1S/C32H54O8/c33-31(39-29(17-13-25-7-3-21-35-25)18-14-26-8-4-22-36-26)11-1-2-12-32(34)40-30(19-15-27-9-5-23-37-27)20-16-28-10-6-24-38-28/h25-30H,1-24H2 |
InChI-Schlüssel |
JCVBDHFXFFTGDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CCC(CCC2CCCO2)OC(=O)CCCCC(=O)OC(CCC3CCCO3)CCC4CCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


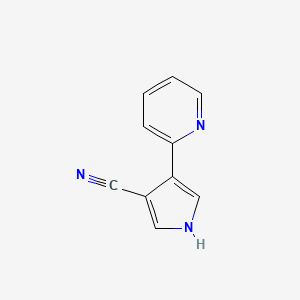
![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)

![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
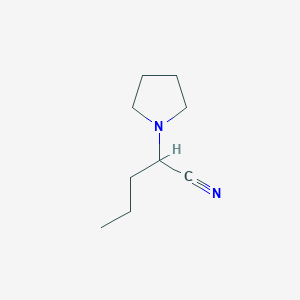
![2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12893301.png)
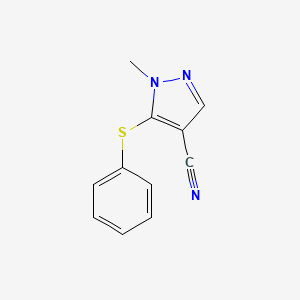
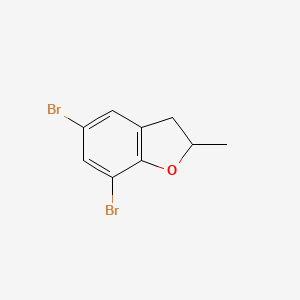

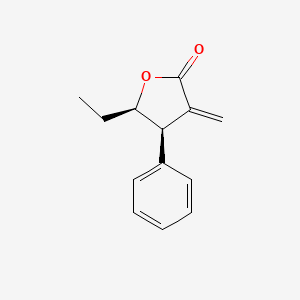
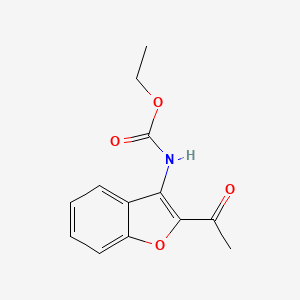
![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)
